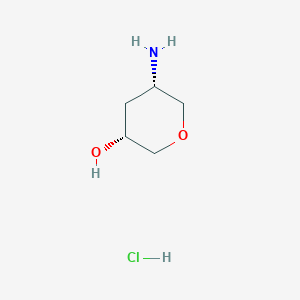

(3R,5S)-5-aminotetrahydropyran-3-ol;hydrochloride

CAS No.:

Cat. No.: VC13814870

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO2 |

|---|---|

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | (3R,5S)-5-aminooxan-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |

| Standard InChI Key | XAVXIXWOZUSCNX-UYXJWNHNSA-N |

| Isomeric SMILES | C1[C@@H](COC[C@@H]1O)N.Cl |

| SMILES | C1C(COCC1O)N.Cl |

| Canonical SMILES | C1C(COCC1O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydropyran (oxane) ring system substituted with an amino group at the C5 position and a hydroxyl group at the C3 position. The stereochemistry is defined by the (3R,5S) configuration, which imposes specific spatial constraints critical for its interactions in biological systems . The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.

Table 1: Key Identifiers and Descriptors

Stereochemical Significance

The (3R,5S) configuration ensures distinct hydrogen-bonding capabilities and chiral recognition properties. Computational analyses reveal a topological polar surface area of 55.5 Ų, indicating moderate polarity conducive to membrane permeability . The fixed chair conformation of the tetrahydropyran ring further stabilizes the molecule, as evidenced by its low rotatable bond count (0) .

Synthesis and Preparation

Synthetic Routes

While detailed protocols remain proprietary, the stereoselective synthesis likely involves:

-

Ring-Closing Reactions: Cyclization of diols or amino alcohols under acidic conditions to form the tetrahydropyran scaffold.

-

Chiral Resolution: Use of chiral auxiliaries or catalysts to enforce the (3R,5S) configuration, followed by hydrochloride salt formation .

-

Protection-Deprotection Strategies: Temporary masking of functional groups (e.g., amino or hydroxyl) to prevent side reactions during synthesis .

Analytical Characterization

Quality control employs techniques such as:

-

Nuclear Magnetic Resonance (NMR): To verify stereochemistry and purity.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight confirmation .

-

X-ray Crystallography: To resolve absolute configuration in crystalline form .

Physicochemical and Computational Properties

Table 2: Computed Physicochemical Properties

The compound’s hydrophilicity () suggests limited blood-brain barrier penetration, making it more suitable for peripheral targets . Its stability under ambient conditions is inferred from storage recommendations (2–8°C in dry environments) .

Biological and Pharmacological Applications

Antimicrobial Research

The compound’s primary application lies in antibiotic and antiviral research, where its amine and hydroxyl groups may inhibit microbial enzymes or viral proteases . While specific targets remain undisclosed, analogs of tetrahydropyran derivatives are known to interfere with bacterial cell wall synthesis .

Fluorescent Probes

Functionalization of the amino group enables conjugation with fluorophores, creating probes for cellular imaging. The rigid tetrahydropyran core minimizes conformational variability, enhancing signal specificity .

Drug Discovery

As a chiral building block, the compound serves in synthesizing libraries for high-throughput screening. Its stereochemical purity (>98% enantiomeric excess) is critical for structure-activity relationship studies .

The compound is labeled "For Research Use Only", excluding human or veterinary applications . Personal protective equipment (gloves, goggles) is mandatory during handling.

Future Directions and Challenges

Unresolved Questions

-

Mechanism of Action: Elucidating biological targets through proteomic studies.

-

Synthetic Optimization: Developing cost-effective, scalable routes to meet industrial demands.

Regulatory Considerations

As research progresses, regulatory filings (e.g., FDA Investigational New Drug applications) will require comprehensive toxicity and pharmacokinetic data, which are currently limited.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume